molecular formula C17H19NO4S2 B12105870 (4R)-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide CAS No. 620627-47-6

(4R)-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide

Cat. No.: B12105870
CAS No.: 620627-47-6
M. Wt: 365.5 g/mol
InChI Key: DZGLQTPAHNAHBQ-ADRQNKRLSA-N
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Description

(2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of oxathiazolidines, which are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the tosyl group and the specific stereochemistry (2S,4R) further distinguishes this compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules and pathways makes it a candidate for drug development and other biomedical applications.

Industry

In the industrial sector, (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may contribute to the development of new products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of (2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    N(4)-(substituted phenyl)-N(4)-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines:

Uniqueness

(2S,4R)-5,5-Dimethyl-4-phenyl-3-tosyl-1,2,3-oxathiazolidine 2-oxide stands out due to its specific stereochemistry and the presence of the tosyl group

Properties

CAS No.

620627-47-6

Molecular Formula

C17H19NO4S2

Molecular Weight

365.5 g/mol

IUPAC Name

(4R)-5,5-dimethyl-3-(4-methylphenyl)sulfonyl-4-phenyloxathiazolidine 2-oxide

InChI

InChI=1S/C17H19NO4S2/c1-13-9-11-15(12-10-13)24(20,21)18-16(14-7-5-4-6-8-14)17(2,3)22-23(18)19/h4-12,16H,1-3H3/t16-,23?/m1/s1

InChI Key

DZGLQTPAHNAHBQ-ADRQNKRLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H](C(OS2=O)(C)C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(OS2=O)(C)C)C3=CC=CC=C3

Origin of Product

United States

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